molecular formula C10H13N3O4S B13435048 o-Acetyllamivudine CAS No. 151767-03-2

o-Acetyllamivudine

Cat. No.: B13435048
CAS No.: 151767-03-2
M. Wt: 271.30 g/mol
InChI Key: GOKJDGDJMGPXQO-DTWKUNHWSA-N
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Description

o-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by the addition of an acetyl group to lamivudine, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

o-Acetyllamivudine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

o-Acetyllamivudine has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs.

    Biology: Investigated for its potential effects on cellular processes.

    Medicine: Explored for its antiviral properties, particularly against HIV and hepatitis B.

    Industry: Used in the development of new pharmaceutical formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-Acetyllamivudine’s uniqueness lies in its acetyl group, which can potentially enhance its pharmacokinetic properties, making it a subject of interest for further research and development .

Properties

CAS No.

151767-03-2

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C10H13N3O4S/c1-6(14)16-4-9-17-8(5-18-9)13-3-2-7(11)12-10(13)15/h2-3,8-9H,4-5H2,1H3,(H2,11,12,15)/t8-,9+/m0/s1

InChI Key

GOKJDGDJMGPXQO-DTWKUNHWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)N

Canonical SMILES

CC(=O)OCC1OC(CS1)N2C=CC(=NC2=O)N

Origin of Product

United States

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